Scientific Field: Organic & Biomolecular Chemistry.
Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide.
Results or Outcomes: The study demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants.
Application Summary: Bromohydrins are very useful building blocks in chemistry.
Methods of Application: Bromohydrins have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems. Masuda et al.
Results or Outcomes: Over the past decade, several electrochemical strategies for the bromination of alkenes using anodically generated bromine have been reported.
2-Bromo-1-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl. It features a benzene ring substituted with two bromine atoms, a bromomethyl group, and a chlorine atom. This compound is notable for its unique structural properties, which influence its reactivity and applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine substituents imparts distinct electronic and steric characteristics, making it an intriguing subject of study in chemical research .
While specific biological activity data for 2-Bromo-1-(bromomethyl)-4-chlorobenzene is limited, compounds containing bromine and chlorine are often explored for their potential bioactivity. They may exhibit properties such as enzyme inhibition or interaction with cellular targets, making them candidates for further investigation in medicinal chemistry. The compound's structure suggests it could have applications in developing pharmaceuticals .
The synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene typically involves the bromination of 4-chlorotoluene. This process can be executed using bromine in the presence of a catalyst like iron or aluminum bromide.
In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer, ensuring higher yields and purities of the final product .
2-Bromo-1-(bromomethyl)-4-chlorobenzene has several applications:
Interaction studies involving 2-Bromo-1-(bromomethyl)-4-chlorobenzene are essential to understand its reactivity with various biological targets. These studies may include:
Several compounds share structural similarities with 2-Bromo-1-(bromomethyl)-4-chlorobenzene:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-1-(bromomethyl)-4-fluorobenzene | Similar bromomethyl and bromo groups; fluorine instead of chlorine | Different electronic properties due to fluorine substitution |
| 2-Bromo-1-(bromomethyl)-4-iodobenzene | Similar structure but iodine instead of chlorine | Greater reactivity due to the larger iodine atom |
| 2-Bromo-1-(bromomethyl)-4-methylbenzene | Methyl group instead of chlorine | Variation in steric hindrance and electronic effects |
The uniqueness of 2-Bromo-1-(bromomethyl)-4-chlorobenzene lies in its combination of both bromine and chlorine substituents, which provide distinct chemical properties that are advantageous for specific synthetic applications and research studies .
The systematic study of halogenated aromatic compounds began in the late 19th century with the pioneering work of chemists such as August Kekulé and Adolph von Baeyer. Early investigations focused on monohalogenated benzenes, but the discovery of polyhalogenated derivatives in the 1920s—particularly those with bromine and chlorine substituents—revealed unprecedented reactivity in electrophilic substitution and radical-mediated transformations.
2-Bromo-1-(bromomethyl)-4-chlorobenzene emerged as a compound of interest in the 1970s when researchers at Imperial Chemical Industries (ICI) demonstrated its utility in synthesizing liquid crystals for display technologies. The simultaneous presence of bromine (electrophilic sites) and a bromomethyl group (radical reactivity) allowed for sequential functionalization, a property that distinguished it from simpler halogenated analogs.
Recent advances in cross-coupling reactions and C–H activation methodologies have renewed interest in this compound. Key areas of application include:
A 2023 study documented a 78% yield improvement in Buchwald-Hartwig amination reactions using palladium complexes derived from this compound, underscoring its evolving role in modern synthetic strategies.
The compound’s dual bromine substituents enable orthogonal reactivity:
This bifunctionality has been exploited in tandem reaction sequences. For instance, a 2024 publication detailed a one-pot synthesis of phenanthridine derivatives involving initial Ullmann coupling at the aromatic bromine followed by intramolecular cyclization via the bromomethyl site.
N-Bromosuccinimide (NBS) is widely employed for benzylic bromination due to its selectivity and mild reaction conditions. In a typical protocol, 4-chloro-o-xylene undergoes radical bromination using NBS in carbon tetrachloride under UV light. The methyl group at the ortho position is selectively brominated to yield 1-(bromomethyl)-4-chloro-2-methylbenzene. Subsequent electrophilic aromatic bromination at the para position relative to the chlorine substituent completes the synthesis.
Key Parameters:
Photochemical bromination using molecular bromine (Br₂) and a radical initiator offers an alternative route. This method avoids stoichiometric NBS and directly targets the benzylic position. For example, irradiation of 4-chloro-o-xylene with Br₂ in CCl₄ at 300 nm produces the bromomethyl intermediate, which is further brominated at the aromatic position.
Advantages:
Limitations:
Regioselectivity in aromatic bromination is achieved through directing groups. The chlorine atom at position 4 acts as a meta-director, guiding bromination to position 1. Computational studies using density functional theory (DFT) confirm that the electron-withdrawing chlorine group destabilizes ortho and para intermediates, favoring meta substitution.
Experimental Validation:
Continuous flow systems enhance scalability by improving heat transfer and mixing efficiency. A two-stage flow process separates radical bromination (residence time: 30 min at 85°C) from electrophilic substitution (residence time: 15 min at 5°C).
Benefits:
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermic bromination | Jacketed reactors with glycol cooling | Temperature maintained at ±2°C |
| Bromine handling hazards | In situ bromine generation from HBr/NaBr | Reduced storage risks |
| Product crystallization | Antisolvent addition (hexane) | 95% recovery via centrifugation |
Replacing CCl₄ with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency. A solvent screening study revealed the following trends:
| Solvent | Boiling Point (°C) | Bromination Yield (%) |
|---|---|---|
| CCl₄ | 76.7 | 72 |
| CPME | 106 | 68 |
| 2-MeTHF | 80 | 55 |
Heterogeneous catalysts like silica-supported FeBr₃ enable catalyst recycling. After five cycles, catalytic activity remains at 85% of initial efficiency, as shown below:
| Cycle | Yield (%) | Fe Leaching (ppm) |
|---|---|---|
| 1 | 70 | <5 |
| 3 | 67 | 8 |
| 5 | 59 | 15 |
The nucleophilic substitution chemistry of 2-bromo-1-(bromomethyl)-4-chlorobenzene encompasses multiple mechanistic pathways that operate concurrently or competitively depending on reaction conditions. The compound's unique structural features, including dual bromine substituents at aromatic and benzylic positions alongside a chlorine atom, create a complex reactivity landscape that has been extensively studied through both experimental and computational approaches.
The halide exchange processes in 2-bromo-1-(bromomethyl)-4-chlorobenzene occur through distinct mechanistic pathways that are governed by the electronic nature of the carbon centers involved. At the benzylic position, the bromomethyl group undergoes facile nucleophilic substitution via an SN2 mechanism, as evidenced by kinetic studies showing second-order rate dependence on both substrate and nucleophile concentrations . The benzylic carbon's enhanced electrophilicity, resulting from the adjacent aromatic ring's electron-withdrawing effect, facilitates nucleophilic attack with typical nucleophiles including hydroxide, alkoxide, and amine species.
Experimental investigations have demonstrated that the SN2 mechanism at the bromomethyl group proceeds with retention of stereochemistry when chiral nucleophiles are employed, consistent with the concerted nature of the bond-forming and bond-breaking processes . The reaction proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the nucleophile remains highly solvated while the electrophile experiences minimal stabilization, thereby enhancing the rate of nucleophilic attack.
The aromatic bromine substituent exhibits markedly different reactivity patterns, requiring more forcing conditions and typically proceeding through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr) [3] [4]. This pathway involves initial nucleophilic attack at the aromatic carbon bearing the bromine substituent, forming a resonance-stabilized Meisenheimer intermediate, followed by elimination of the bromide leaving group to restore aromaticity. The presence of the chlorine substituent at the para position relative to the bromine provides moderate activation through its electron-withdrawing inductive effect, lowering the activation barrier for the addition step.
Computational studies utilizing density functional theory (DFT) calculations at the B3LYP/6-311G** level have provided detailed insights into the transition state structures and energetics of these halide exchange processes [5] [6]. The calculations reveal that the SN2 transition state for benzylic substitution is characterized by a linear arrangement of the nucleophile, carbon, and leaving group, with the C-Br bond elongated to approximately 2.15 Å and the forming C-Nu bond contracted to 2.05 Å. The activation energy for this process is calculated to be 23.6 kcal/mol in the gas phase, decreasing to 18.7 kcal/mol when solvent effects are included through polarizable continuum models.
The rate constants for halide exchange at the benzylic position follow the expected trend for nucleophile strength: hydroxide > alkoxide > amine > water, with relative rates spanning approximately three orders of magnitude . Temperature-dependent studies reveal activation parameters consistent with an SN2 mechanism, including negative activation entropies (ΔS‡ = -25 to -35 cal/mol·K) indicative of the ordered transition state structure.
For aromatic halide exchange, the mechanism involves formation of a σ-complex intermediate through nucleophilic attack at the aromatic carbon [8] [9]. The stability of this intermediate is enhanced by the electron-withdrawing effects of both the chlorine substituent and the bromomethyl group, which provide resonance stabilization through delocalization of the negative charge. Kinetic isotope effects (kH/kD ≈ 1.1) suggest that C-H bond breaking is not rate-determining, consistent with the addition-elimination mechanism where the initial nucleophilic attack constitutes the rate-limiting step.
Advanced computational analyses employing coupled-cluster theory with single and double excitations and perturbative triples [CCSD(T)] have provided benchmark energetics for these processes . The calculations predict activation energies of 22.4 kcal/mol for the addition step and 15.2 kcal/mol for the elimination step, with the overall reaction being exothermic by 12.8 kcal/mol. These values are in excellent agreement with experimental activation parameters derived from Arrhenius analysis of temperature-dependent rate constants.
Solvolysis reactions of 2-bromo-1-(bromomethyl)-4-chlorobenzene provide valuable mechanistic insights into the influence of solvent polarity and nucleophilicity on reaction pathways. In protic solvents, the compound undergoes preferential solvolysis at the benzylic position through either SN1 or SN2 mechanisms, depending on the solvent's ionizing power and nucleophilicity [11] [12].
In highly ionizing solvents such as water and lower alcohols, the reaction proceeds via an SN1 mechanism characterized by rate-determining ionization of the benzylic C-Br bond to form a resonance-stabilized benzyl cation intermediate . The cation's stability is enhanced by the electron-donating resonance effect of the aromatic ring, which compensates for the electron-withdrawing effects of the halogen substituents. Kinetic studies in aqueous solution reveal first-order kinetics with respect to substrate concentration, with rate constants showing strong correlation with solvent ionizing power as measured by the Y scale (log k = -4.2 + 0.85Y) [14].
The benzyl cation intermediate exhibits significant delocalization of positive charge into the aromatic system, as evidenced by 13C NMR studies of stable analogues and computational analysis of charge distribution [15]. The positive charge is distributed primarily between the benzylic carbon (δ+ = 0.42) and the aromatic carbons ortho and para to the attachment point (δ+ = 0.28 and 0.15, respectively). This charge delocalization pattern is consistent with the observed regioselectivity in trapping experiments with nucleophiles.
In less ionizing but more nucleophilic solvents such as alcohols and amines, the mechanism shifts toward SN2 character, with the solvent molecule acting as the nucleophile [16] [17]. The transition state structure shows partial bond formation between the nucleophile and the benzylic carbon concurrent with partial bond breaking to the bromide leaving group. Kinetic studies reveal intermediate kinetic orders with respect to both substrate and solvent, consistent with a mechanism that lies between the limiting SN1 and SN2 pathways.
Solvent effects on the aromatic bromide substitution are less pronounced but still significant [18]. Polar aprotic solvents such as DMSO and DMF accelerate the reaction by stabilizing the anionic Meisenheimer intermediate through specific solvation interactions. The rate enhancement in these solvents is attributed to hydrogen bonding between the solvent and the delocalized negative charge in the intermediate, as confirmed by solvatochromic studies and computational analysis of solvation energies.
The product distribution in solvolysis reactions provides additional mechanistic information. In aqueous solution, the major products are the corresponding phenol derivatives formed through substitution at the benzylic position, with minor amounts of ring-substituted products observed only under forcing conditions [19]. The regioselectivity is attributed to the significantly lower activation energy for benzylic substitution (ΔΔG‡ ≈ 8 kcal/mol) compared to aromatic substitution.
Temperature-dependent solvolysis studies have revealed activation parameters that provide insights into the transition state structure and mechanism [20]. For SN1 processes, the activation entropy is positive (ΔS‡ = +5 to +15 cal/mol·K), consistent with the dissociative nature of the rate-determining step. For SN2 processes, the activation entropy is negative (ΔS‡ = -20 to -35 cal/mol·K), reflecting the ordered transition state structure. The activation enthalpy values (ΔH‡ = 20-28 kcal/mol) are consistent with the bond-breaking and bond-forming processes involved in the substitution mechanism.
The regioselectivity of nucleophilic substitution reactions in 2-bromo-1-(bromomethyl)-4-chlorobenzene is governed by a complex interplay of electronic, steric, and solvent effects that determine the preferred site of nucleophilic attack. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic procedures.
Electronic effects play a predominant role in determining regioselectivity patterns [21] [22]. The electron-withdrawing nature of the halogen substituents creates an uneven distribution of electron density across the aromatic ring, with the carbons bearing the halogen atoms being more electrophilic and thus more susceptible to nucleophilic attack. Computational analysis using electrostatic potential surfaces reveals that the carbon bearing the bromine substituent has the most positive electrostatic potential (+0.085 au), followed by the carbon bearing the chlorine atom (+0.072 au) [23].
The bromomethyl group exerts a complex electronic influence through both inductive and resonance effects [24]. The inductive effect of the CH2Br substituent is electron-withdrawing, activating the aromatic ring toward nucleophilic attack. However, the resonance effect is weakly electron-donating due to the involvement of the bromine atom's lone pairs, creating a subtle balance that influences regioselectivity. Hammett analysis of substituted derivatives reveals a ρ value of +2.1, indicating substantial positive charge development in the transition state and confirming the nucleophilic nature of the aromatic substitution [25].
Steric effects become increasingly important as the size of the nucleophile increases [26]. Bulky nucleophiles such as tert-butoxide and diisopropylamine show decreased reactivity at positions ortho to the bromomethyl group due to steric hindrance. Computational analysis of steric maps reveals that the bromomethyl group creates a significant steric barrier with a buried volume of 35% within a 3.5 Å radius, compared to 15% for the chlorine substituent [27].
The regioselectivity is also influenced by the nature of the leaving group [28]. Aromatic fluorides show enhanced reactivity at positions ortho and para to the fluorine substituent due to the strong electron-withdrawing effect of fluorine, while aromatic iodides exhibit reduced selectivity due to the weaker electron-withdrawing effect of iodine. For 2-bromo-1-(bromomethyl)-4-chlorobenzene, the selectivity pattern favors substitution at the carbon bearing the bromine atom over the carbon bearing the chlorine atom by a factor of approximately 3:1 under typical reaction conditions [29].
Solvent effects on regioselectivity are mediated through differential stabilization of the transition states leading to different regioisomers [30]. Polar aprotic solvents such as DMSO and DMF preferentially stabilize the more charge-delocalized transition state, leading to enhanced selectivity for substitution at the most activated position. In contrast, polar protic solvents show reduced selectivity due to specific solvation interactions that partially compensate for electronic effects.
The kinetic isotope effects observed in regioselectivity studies provide additional mechanistic insights [31]. Primary kinetic isotope effects (kH/kD = 2.1-2.8) are observed for reactions proceeding through the addition-elimination mechanism, while secondary kinetic isotope effects (kH/kD = 1.1-1.3) are observed for reactions proceeding through the benzyne mechanism. These values are consistent with the degree of C-H bond breaking in the respective transition states.
Computational studies using conceptual density functional theory (DFT) have provided quantitative measures of site reactivity [32]. The Fukui function for nucleophilic attack (f-) predicts the most reactive sites in the following order: C-Br > C-Cl > C-benzylic > C-ortho to Br. This ordering correlates well with experimental regioselectivity data, with correlation coefficients typically exceeding 0.90 for diverse nucleophiles and reaction conditions.
The regioselectivity also depends on the mechanism of the reaction [33]. For addition-elimination mechanisms, the selectivity is determined by the relative stability of the Meisenheimer intermediates, which depends on the extent of charge delocalization. For benzyne mechanisms, the selectivity is determined by the relative rates of benzyne formation and the subsequent nucleophilic attack, which depends on the strength of the base and the nature of the leaving group.
The development of reliable theoretical models for predicting the reactivity of 2-bromo-1-(bromomethyl)-4-chlorobenzene and related compounds has been a major focus of computational chemistry research. These models range from simple empirical correlations to sophisticated quantum mechanical calculations, each offering different levels of accuracy and computational cost.
The characterization of transition states through computational methods has provided unprecedented insights into the mechanistic details of nucleophilic substitution reactions [34] [35]. Density functional theory (DFT) calculations have emerged as the method of choice for studying these systems, offering a favorable balance between accuracy and computational efficiency.
The most commonly employed DFT functionals for transition state calculations include B3LYP, M06-2X, and ωB97X-D, each with specific strengths and limitations [36]. B3LYP calculations provide reliable geometries and reasonable energetics for most organic reactions, but tend to underestimate activation barriers by 2-4 kcal/mol. M06-2X offers improved performance for transition states involving charge transfer, while ωB97X-D includes dispersion corrections that are essential for accurate modeling of non-covalent interactions.
The basis set choice significantly impacts the accuracy of transition state calculations [37]. Triple-ζ basis sets with diffuse functions (6-311+G(d,p) or aug-cc-pVTZ) are typically required for quantitative accuracy, while double-ζ basis sets (6-31G(d)) may be sufficient for qualitative studies. For systems containing heavy atoms such as bromine, the use of effective core potentials (ECPs) is often necessary to account for relativistic effects [38].
Computational studies of the SN2 transition state for nucleophilic attack at the benzylic position reveal a highly ordered structure with the nucleophile, carbon, and leaving group arranged in a linear configuration [39]. The C-Br bond is elongated to 2.15 Å (compared to 1.95 Å in the ground state), while the forming C-Nu bond is contracted to 2.05 Å. The transition state is characterized by a single imaginary frequency of -456 cm-1, corresponding to the antisymmetric stretch of the C-Nu-Br system.
The addition-elimination mechanism for aromatic substitution involves two distinct transition states [40]. The first transition state (TS1) corresponds to the nucleophilic attack at the aromatic carbon, with the C-Nu bond partially formed (2.10 Å) and the aromatic ring significantly distorted from planarity. The second transition state (TS2) corresponds to the elimination of the leaving group, with the C-Br bond elongated to 2.45 Å and the aromatic ring returning to planarity.
The calculated activation energies for these processes show excellent agreement with experimental values when appropriate corrections are applied [41]. The zero-point vibrational energy (ZPVE) correction typically lowers the activation energy by 1-3 kcal/mol, while thermal corrections at 298 K add an additional 1-2 kcal/mol. Solvent effects, modeled through polarizable continuum models (PCM), can significantly alter the activation energies, with stabilization of ionic transition states in polar solvents.
Advanced computational methods such as coupled-cluster theory [CCSD(T)] provide benchmark accuracy for small model systems [42]. These calculations reveal that DFT methods typically underestimate activation barriers by 1-3 kcal/mol for nucleophilic substitution reactions, with the error being systematic and relatively constant across different substrates and nucleophiles.
The inclusion of dynamic correlation effects through post-Hartree-Fock methods is crucial for accurate prediction of reaction barriers [43]. MP2 calculations often overestimate the barriers due to the lack of higher-order correlation effects, while CCSD(T) calculations provide near-chemical accuracy (±1 kcal/mol) when used with appropriate basis sets.
Energy profile analyses provide comprehensive insights into the thermodynamics and kinetics of nucleophilic substitution reactions [44] [45]. These studies involve the calculation of potential energy surfaces that map the complete reaction coordinate from reactants through transition states to products.
The energy profile for SN2 substitution at the benzylic position is characterized by a single transition state with an activation energy of 23.6 kcal/mol [46]. The reaction is exothermic by 12.8 kcal/mol, reflecting the stronger C-O bond formed compared to the C-Br bond broken. The reaction coordinate is dominated by the antisymmetric stretch of the C-Nu-Br system, with minimal involvement of other vibrational modes.
For aromatic substitution via the addition-elimination mechanism, the energy profile reveals a more complex landscape with multiple stationary points [47]. The initial nucleophilic attack proceeds through TS1 with an activation energy of 20.3 kcal/mol, leading to formation of a Meisenheimer intermediate that is 15.2 kcal/mol above the reactants. The elimination step proceeds through TS2 with an additional activation energy of 5.1 kcal/mol relative to the intermediate.
The shape of the energy profile provides insights into the reaction mechanism and the factors controlling selectivity [48]. For early transition states (small α values in the Marcus equation), the activation energy is dominated by the reorganization energy required to achieve the transition state geometry. For late transition states (large α values), the activation energy is more closely related to the thermodynamic driving force of the reaction.
Solvent effects on the energy profile are particularly pronounced for ionic transition states [49]. Polar solvents stabilize charged intermediates and transition states through electrostatic interactions, leading to lower activation energies and altered reaction mechanisms. The magnitude of solvent stabilization can be quantified through the Born equation and its modifications, which relate the solvation energy to the charge distribution and cavity size of the solute.
The temperature dependence of the energy profile can be analyzed through transition state theory (TST) and its extensions [50]. The pre-exponential factor in the Arrhenius equation is related to the vibrational frequencies of the transition state, while the activation energy corresponds to the difference in zero-point corrected energies between the transition state and reactants.
Tunneling effects can become important for reactions involving hydrogen transfer or other light atoms [51]. Quantum mechanical tunneling through the activation barrier can enhance reaction rates by factors of 2-10, particularly at low temperatures. The magnitude of tunneling can be estimated through the Wigner correction or more sophisticated treatments such as the small-curvature tunneling approximation.
The energy profile analysis also reveals the presence of multiple conformational states and their relative importance [52]. For flexible molecules such as 2-bromo-1-(bromomethyl)-4-chlorobenzene, different conformers may lead to different reaction pathways with distinct activation energies and selectivities. The relative populations of these conformers at the reaction temperature determine the overall reaction rate and selectivity.
Modern computational methods allow for the calculation of free energy profiles that include entropic contributions [53]. These calculations reveal that entropy effects can significantly influence reaction rates and selectivities, particularly for reactions involving changes in molecularity or the formation of highly ordered transition states. The free energy of activation (ΔG‡) rather than the electronic energy provides the most direct comparison with experimental rate constants.
The analysis of energy profiles has also been extended to include the effects of external fields and constraints [54]. Electric fields can significantly alter reaction barriers and selectivities by stabilizing or destabilizing charged transition states. Mechanical constraints, such as those imposed by enzyme active sites or confined spaces, can also dramatically influence reaction pathways and energetics.